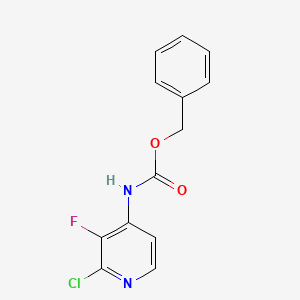
benzyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further connected to a pyridine ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-chloro-3-fluoropyridine-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium, copper)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions
Major Products
The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced carbamate compounds, and hydrolysis products such as amines and alcohols.
Scientific Research Applications
Benzyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of chlorine and fluorine atoms on the pyridine ring can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(6-chloro-5-fluoropyridin-3-yl)carbamate
- Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate
- Benzyl 4-methoxypyridin-2-ylcarbamate
Uniqueness
Benzyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate is unique due to the specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms provides distinct electronic and steric properties, making this compound valuable for various applications.
Properties
Molecular Formula |
C13H10ClFN2O2 |
|---|---|
Molecular Weight |
280.68 g/mol |
IUPAC Name |
benzyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate |
InChI |
InChI=1S/C13H10ClFN2O2/c14-12-11(15)10(6-7-16-12)17-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17,18) |
InChI Key |
MBKGTUJPQDOTQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=NC=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















